Vanilloloside

Description

This compound has been reported in Hypericum erectum, Itoa orientalis, and other organisms with data available.

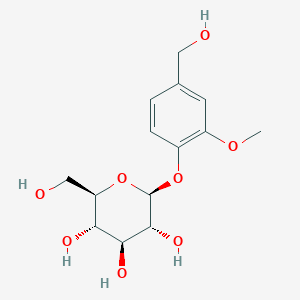

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMPNXWTAVEOTO-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317658 | |

| Record name | Vanilloloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanilloloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74950-96-2 | |

| Record name | Vanilloloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74950-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilloloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074950962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanilloloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLOLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9VCO3B28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanilloloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Vanilloloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Vanilloloside: A Technical Guide

Abstract

Vanilloloside, a naturally occurring phenolic glycoside, is the 4-O-β-D-glucopyranoside of vanillyl alcohol. While its presence has been identified in plant species such as Hypericum erectum and Itoa orientalis, the complete biosynthetic pathway has not yet been fully elucidated. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of phenylpropanoid and phenolic glycoside biosynthesis in plants. The proposed pathway commences with the central phenylpropanoid pathway, leading to the formation of key intermediates such as ferulic acid and vanillin. Subsequent reduction and glycosylation steps are proposed to yield this compound. This document provides a detailed description of the proposed enzymatic reactions, the classes of enzymes likely involved, and comprehensive experimental protocols for the validation of this pathway. Visualizations of the proposed pathway and experimental workflows are provided to aid in comprehension. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of this compound and related phenolic compounds.

Introduction

This compound is a phenolic glycoside characterized by a vanillyl alcohol aglycone linked to a glucose moiety. Its natural occurrence has been reported in plant species including Hypericum erectum and Itoa orientalis[1]. Phenolic glycosides are a diverse group of plant secondary metabolites known for their various biological activities, making their biosynthetic pathways a subject of significant research interest. The biosynthesis of these compounds generally involves the formation of a phenolic aglycone from primary metabolic precursors, followed by the attachment of one or more sugar moieties, a reaction typically catalyzed by UDP-glycosyltransferases (UGTs)[2][3][4].

While extensive research has been conducted on the biosynthesis of the structurally related compound vanillin and its glucoside, glucovanillin, the specific pathway leading to this compound remains to be experimentally verified. This guide proposes a scientifically plausible biosynthetic route to this compound based on analogous pathways for other plant phenolic compounds.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

Stage 1: Phenylpropanoid Pathway

This foundational pathway synthesizes the C6-C3 backbone of many phenolic compounds from the aromatic amino acid L-phenylalanine.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) .

-

p-Coumaric Acid to Caffeic Acid: A subsequent hydroxylation at the meta position is carried out by p-coumarate 3-hydroxylase (C3H) .

-

Caffeic Acid to Ferulic Acid: The 3-hydroxyl group of caffeic acid is methylated by caffeate O-methyltransferase (COMT) to produce ferulic acid.

Stage 2: Side-Chain Shortening and Reduction

The C3 side chain of ferulic acid is shortened to a C1 aldehyde, which is then reduced to an alcohol.

-

Ferulic Acid to Vanillin: Ferulic acid is converted to vanillin. This step can potentially occur through a non-β-oxidative pathway catalyzed by a vanillin synthase (VpVAN)-like enzyme [5].

-

Vanillin to Vanillyl Alcohol: The aldehyde group of vanillin is reduced to a primary alcohol by an alcohol dehydrogenase (ADH) or a related reductase, yielding vanillyl alcohol[6].

Stage 3: Glycosylation

The final step is the attachment of a glucose molecule to the 4-hydroxyl group of vanillyl alcohol.

-

Vanillyl Alcohol to this compound: This glucosylation is catalyzed by a UDP-glucosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to vanillyl alcohol to form this compound[2][3][4].

Key Enzymes in the Proposed Pathway

-

Phenylalanine Ammonia-Lyase (PAL): A key entry point enzyme into the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 monooxygenase.

-

Caffeate O-Methyltransferase (COMT): A methyltransferase that utilizes S-adenosyl methionine (SAM) as a methyl group donor.

-

Vanillin Synthase (VpVAN)-like Enzyme: An enzyme that catalyzes the cleavage of the propenoic acid side chain of ferulic acid.

-

Alcohol Dehydrogenase (ADH): A reductase that converts aldehydes to alcohols, typically using NADH or NADPH as a cofactor.

-

UDP-Glucosyltransferase (UGT): A large family of enzymes that catalyze the transfer of glucose from UDP-glucose to a wide range of acceptor molecules[2][3][4].

Quantitative Data Summary

As the biosynthetic pathway of this compound is not yet fully elucidated, there is a lack of quantitative data in the literature. The following table is a template for researchers to summarize their experimental findings when investigating this pathway.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |

| [Organism] PAL | L-Phenylalanine | Cinnamic Acid | |||||

| [Organism] C4H | Cinnamic Acid | p-Coumaric Acid | |||||

| [Organism] C3H | p-Coumaric Acid | Caffeic Acid | |||||

| [Organism] COMT | Caffeic Acid, SAM | Ferulic Acid, SAH | |||||

| [Organism] VpVAN-like | Ferulic Acid | Vanillin | |||||

| [Organism] ADH | Vanillin, NAD(P)H | Vanillyl Alcohol | |||||

| [Organism] UGT | Vanillyl Alcohol, UDP-Glucose | This compound, UDP |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate and validate the proposed biosynthetic pathway of this compound.

Isotopic Labeling Studies

Objective: To trace the metabolic flow from precursors to this compound in vivo.

Methodology:

-

Plant Material: Young leaves or callus cultures of Hypericum erectum or Itoa orientalis.

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., 13C6-L-phenylalanine, 13C9-ferulic acid, or 13C7-vanillin) to the plant tissue.

-

Incubation: Incubate the tissue for various time points (e.g., 6, 12, 24, 48 hours).

-

Metabolite Extraction: Harvest the tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites with a suitable solvent system (e.g., 80% methanol).

-

Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the incorporation of the isotopic label into the proposed intermediates and the final product, this compound.

Enzyme Assays with Recombinant Proteins

Objective: To functionally characterize the enzymes involved in the pathway.

Methodology:

-

Gene Identification: Identify candidate genes for PAL, C4H, C3H, COMT, ADH, and UGTs from a transcriptome or genome sequence of the target organism based on homology to known enzymes.

-

Gene Cloning and Expression: Clone the candidate genes into an expression vector (e.g., pET vector for E. coli expression). Express and purify the recombinant proteins.

-

Enzyme Assays:

-

For reductases (ADH) , incubate the purified enzyme with vanillin and NADPH. Monitor the decrease in NADPH absorbance at 340 nm using a spectrophotometer. Confirm the formation of vanillyl alcohol by HPLC or LC-MS.

-

For UGTs , incubate the purified enzyme with vanillyl alcohol and UDP-glucose. Quench the reaction and analyze the formation of this compound by HPLC or LC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.

Gene Silencing or Knockout Studies

Objective: To confirm the in vivo function of candidate genes.

Methodology:

-

Construct Generation: Create RNA interference (RNAi) or CRISPR/Cas9 constructs targeting the candidate genes.

-

Plant Transformation: Transform the constructs into the target plant species (e.g., using Agrobacterium tumefaciens-mediated transformation).

-

Metabolite Profiling: Analyze the metabolite profiles of the transgenic plants compared to wild-type plants. A significant reduction in this compound levels in the transgenic lines would confirm the involvement of the targeted gene in its biosynthesis.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to confirm the downregulation of the target gene expression in the transgenic lines.

Conclusion

The biosynthesis of this compound is proposed to occur via the phenylpropanoid pathway, followed by side-chain shortening to vanillin, reduction to vanillyl alcohol, and subsequent glucosylation by a UDP-glucosyltransferase. While this pathway is scientifically sound and based on known biochemical transformations in plants, direct experimental validation in this compound-producing species is required. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate and confirm the precise enzymatic steps and regulatory mechanisms involved in the biosynthesis of this and other related phenolic glycosides. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this compound for potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in abiotic stress and flavonol biosynthesis in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KNApSAcK Metabolite Information - C00039460 [knapsackfamily.com]

- 6. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanilloloside: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a phenolic glycoside, is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the family Hypericaceae. The most well-documented source is Hypericum erectum . While other species of the Hypericum genus are rich in various phenolic compounds, specific quantitative data for this compound remains largely uncharacterized in publicly available literature. Another reported, though less studied, source is Itoa orientalis .

The concentration of phenolic compounds in plants can vary significantly based on factors such as the geographical location, climate, stage of development at harvest, and the specific plant part utilized.

Quantitative Data on Related Phenolic Compounds in Hypericum Species

| Plant Species | Compound | Concentration (mg/g DW) | Reference |

| Hypericum perforatum | Hyperforin | 6.40 - 26.40 | [1] |

| Hypericum triquetrifolium | Hyperforin | 6.40 - 26.40 | [1] |

| Hypericum scabrum | Hyperforin | 6.40 - 26.40 | [1] |

| Hypericum bithynicum | Hypericin | 0.81 - 1.41 | [1] |

| Hypericum perfoliatum | Hypericin | 0.81 - 1.41 | [1] |

| Hypericum triquetrifolium | Hypericin | 0.81 - 1.41 | [1] |

| Hypericum perforatum | Hypericin | 0.81 - 1.41 | [1] |

| Various Hypericum spp. | Hyperoside | 1.01 - 9.73 | [1] |

| Hypericum perforatum cv. Helos (in vitro) | Total Phenolic Acids | 5.05 | [2] |

| Hypericum perforatum cv. Helos (in vitro) | Total Flavonoids | 23.86 | [2] |

| Hypericum perforatum cv. Helos (in vitro) | Total Catechins | 7.12 | [2] |

Experimental Protocols: Extraction and Quantification

The following sections detail a generalized yet comprehensive methodology for the extraction, purification, and quantification of this compound from plant material, based on established protocols for phenolic glycosides from Hypericum species.

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Drying: Freshly harvested plant material (e.g., aerial parts of Hypericum erectum) should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. Alternatively, freeze-drying can be employed to minimize degradation of thermolabile compounds.

-

Grinding: The dried plant material is then ground into a fine powder using a mechanical mill to increase the surface area for solvent extraction.

Extraction of this compound

Solvent extraction is the most common method for isolating phenolic glycosides from plant matrices.

-

Solvent Selection: A mixture of methanol and water (e.g., 70-80% methanol) is often effective for extracting polar glycosides like this compound. Other solvents such as ethanol or acetone, and their aqueous mixtures, can also be utilized.[3] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

-

Extraction Procedure:

-

Macerate the powdered plant material with the chosen solvent system at a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

-

Perform the extraction at room temperature with continuous agitation for a period of 24 to 48 hours.

-

Alternatively, employ techniques such as ultrasonication (e.g., 30-60 minutes at a controlled temperature) or Soxhlet extraction to enhance efficiency.

-

Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue two to three more times to ensure exhaustive extraction of the target compound.

-

Combine the filtrates.

-

-

Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain a crude extract.

Purification of this compound

The crude extract will contain a complex mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

-

Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE to remove interfering substances. A C18 cartridge is commonly used for the cleanup of phenolic compounds.

-

Column Chromatography: Further purification can be achieved using column chromatography with a stationary phase such as silica gel or Sephadex LH-20.

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding solvents like ethyl acetate and methanol.

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the fractions containing the purified compound.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a UV detector is suitable.

-

Chromatographic Conditions (General Example):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution system consisting of two solvents is typically employed.

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Elution Profile: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: A flow rate of 0.8 to 1.2 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, typically between 25°C and 40°C.

-

Detection: The DAD or UV detector should be set to monitor at the wavelength of maximum absorbance for this compound.

-

-

Quantification:

-

Prepare a stock solution of a pure this compound standard of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the purified plant extract sample and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Visualizations

General Biosynthesis Pathway of Phenolic Glycosides

Caption: General biosynthetic pathway leading to phenolic glycosides.

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide has outlined the current knowledge on the natural sources of this compound and provided a detailed, adaptable framework for its extraction, purification, and quantification. While Hypericum erectum is a confirmed source, further research is required to identify other potent botanical sources and to establish a comprehensive quantitative profile of this compound across different species and environmental conditions. The methodologies presented here offer a solid foundation for researchers to advance the study of this intriguing natural compound and explore its potential applications.

References

The Biological Activity of Vanilloloside in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, the glucoside of vanillin, is a significant secondary metabolite in various plant species, most notably in the vanilla orchid (Vanilla planifolia). While its primary and most well-documented role in plant metabolism is that of a stable storage precursor to the flavor compound vanillin, its classification as a phenylpropanoid glycoside suggests broader implications in plant physiology, particularly in defense and stress response mechanisms. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, detailing its metabolic context, experimental analysis, and putative roles in signaling pathways.

Introduction: this compound in the Context of Plant Secondary Metabolism

This compound, also known as glucovanillin, is synthesized in plants as part of the phenylpropanoid pathway. This pathway is a major source of a vast array of secondary metabolites that are crucial for plant survival, including flavonoids, lignins, and phenolic acids.[1][2] The glycosylation of vanillin to form this compound serves two primary purposes: it increases the molecule's stability and water solubility, and it sequesters the potentially reactive aldehyde group of vanillin, allowing for its accumulation in the vacuole without interfering with cellular processes. The release of vanillin from this compound is a controlled enzymatic process, typically occurring in response to tissue damage or during specific developmental stages like fruit curing.[3]

Biosynthesis and Hydrolysis of this compound

The metabolism of this compound is intrinsically linked to the biosynthesis of vanillin. While several biosynthetic routes to vanillin have been proposed in plants, a prominent pathway involves the conversion of ferulic acid.[4] this compound is a key intermediate in this process.

The liberation of vanillin from this compound is catalyzed by the enzyme β-glucosidase. This hydrolysis is a critical step in the development of the characteristic vanilla flavor during the curing of vanilla pods.[3] The activity of β-glucosidase can be influenced by various factors, including temperature and pH, and its localization within the plant cell is crucial for regulating the release of vanillin.

Signaling Pathway for Vanillin Biosynthesis via this compound

References

Vanilloloside: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a naturally occurring phenolic glycoside, is a compound of increasing interest within the scientific community. As a derivative of vanillyl alcohol, it is found in various plant species and contributes to their chemical profiles. This technical guide provides a comprehensive overview of the chemical structure, stereochemical nature, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is structurally composed of a vanillyl alcohol aglycone moiety glycosidically linked to a β-D-glucopyranose unit. The precise stereochemistry of the molecule is critical to its identity and biological function.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₈ | [1][2] |

| Molecular Weight | 316.30 g/mol | [2] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol | [2] |

| CAS Registry Number | 74950-96-2 | [2] |

| Melting Point | 119-121 °C | [N/A] |

| Stereochemistry | Absolute | [1] |

| Defined Stereocenters | 5/5 | [1] |

| SMILES | COC1=C(C=CC(=C1)CO)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [2] |

| InChI | InChI=1S/C14H20O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | [2] |

| InChIKey | SIMPNXWTAVEOTO-RKQHYHRCSA-N | [2] |

The absolute configuration of the five stereocenters in the glucose moiety is defined as (2R,3S,4S,5R,6S), confirming it as a β-D-glucopyranoside. This specific three-dimensional arrangement is crucial for its interaction with biological targets.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Disclaimer: The following NMR data are predicted and have not been experimentally verified in the cited literature. They are provided as a reference for spectral interpretation.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 7.05 (d, J=8.2 Hz, 1H) | 148.8 |

| 6.95 (s, 1H) | 146.5 |

| 6.85 (d, J=8.2 Hz, 1H) | 133.5 |

| 4.85 (d, J=7.6 Hz, 1H) | 118.9 |

| 4.60 (s, 2H) | 115.8 |

| 3.90 (s, 3H) | 112.4 |

| 3.85-3.70 (m, 2H) | 102.5 |

| 3.55-3.30 (m, 4H) | 77.8 |

| 77.6 | |

| 74.5 | |

| 71.2 | |

| 62.3 | |

| 60.8 | |

| 56.2 |

Experimental Protocols

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general methodology can be constructed based on standard practices for the extraction of phenolic glycosides from plant materials, such as Vanilla planifolia pods.[3][4][5]

1. Extraction:

-

Sample Preparation: Dried and powdered plant material (e.g., vanilla pods) is used as the starting material.

-

Soxhlet Extraction: The powdered material is subjected to continuous extraction in a Soxhlet apparatus using a solvent of intermediate polarity, such as ethyl acetate or methanol, to efficiently extract glycosides.[3]

-

Hydrolysis (Optional): The crude extract may be subjected to mild acidic or enzymatic hydrolysis to liberate the aglycone (vanillyl alcohol) for analytical purposes, though this step is omitted for the isolation of intact this compound.[3]

-

Solvent Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

2. Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or a reverse-phase C18 stationary phase. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol for silica gel, or water and methanol/acetonitrile for C18) is employed to separate the components.[6][7][8][9]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of water and methanol or acetonitrile, to yield the pure compound.[6][7][8][9]

-

Centrifugal Partition Chromatography (CPC): As an alternative to preparative HPLC, CPC can be employed for the purification of vanillin and related compounds from crude extracts, offering a high-throughput and scalable option.[9]

3. Characterization:

-

The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, the biological activities of its aglycone, vanillin, and the related compound vanillic acid, have been more extensively studied. These studies provide strong indications of the potential therapeutic effects of this compound, particularly in the areas of anti-inflammatory and anti-cancer activity.

Anti-Inflammatory Activity

Vanillin and vanillic acid have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[10][11][12][13][14] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: this compound's Anti-Inflammatory Mechanism.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] Vanillin, the aglycone of this compound, is believed to exert its anti-inflammatory effect by inhibiting IKK activation, preventing IκBα degradation, and thereby blocking the nuclear translocation of NF-κB.

Anti-Cancer Activity

The potential anti-cancer effects of vanillin and related compounds are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[1][15][16] This is achieved through the modulation of multiple signaling pathways, including the intrinsic apoptotic pathway.

Caption: this compound's Pro-Apoptotic Mechanism.

Vanillin has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial stress.[1][16] This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[15] The resulting imbalance in the Bcl-2 family of proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[15]

Conclusion

This compound presents a compelling profile as a bioactive natural product with potential therapeutic applications. Its well-defined chemical structure and stereochemistry provide a solid foundation for further investigation. The demonstrated anti-inflammatory and anti-cancer activities of its aglycone, mediated through the modulation of key signaling pathways such as NF-κB and the intrinsic apoptotic pathway, highlight the promise of this compound as a lead compound for drug development. Further research is warranted to fully elucidate the specific biological activities of the intact glycoside, its pharmacokinetic and pharmacodynamic properties, and its potential for clinical translation. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H20O8 | CID 44577222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Vanillin Structure Modification of Isolated Vanilla Fruit (Vanilla Planifolia Andrews) to form Vanillinacetone | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. gilson.com [gilson.com]

- 10. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug-like dietary vanilloids induce anticancer activity through proliferation inhibition and regulation of bcl-related apoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Vanilloloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a naturally occurring glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of vanillyl alcohol, it is found in various plant species, including Gastrodia elata, a plant with a history of use in traditional medicine. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its study. Due to the limited availability of extensive research focused solely on this compound, this guide also incorporates information from closely related and more extensively studied compounds, namely vanillin and vanillic acid, to provide a broader context for potential biological activities and signaling pathways. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

General and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 74950-96-2 | [1] |

| Molecular Formula | C₁₄H₂₀O₈ | [1] |

| Molecular Weight | 316.30 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol | [1] |

| Synonyms | Vanillyl alcohol 4-O-beta-D-glucopyranoside, beta-D-Glucopyranoside, 4-(hydroxymethyl)-2-methoxyphenyl | [1] |

| XLogP3 (Predicted) | -1.9 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| pKa (Strongest Acidic, Predicted) | 12.2 | [2] |

Experimental Properties

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Melting Point | 120 °C | [1] |

| Water Solubility (Predicted) | 13.1 g/L | [2] |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. Predicted NMR spectra are available in some databases such as the Human Metabolome Database[2]. However, for structurally related compounds like vanillin, extensive spectral data exists. Researchers can use this data as a reference for the characterization of this compound.

Mass Spectrometry (LC-MS) of this compound

Experimental LC-MS data for this compound is available, showing adducts that are useful for its identification.

| Precursor Type | Precursor m/z | Top 5 Peaks (m/z) | Source |

| [M+NH₄]⁺ | 334.15 | 137.059906, 134.956161, 152.967361, 196.959732, 178.948685 | [1] |

| [M+Na]⁺ | 339.105 | 339.105133, 340.105713, 185.043381, 309.101288, 84.959343 | [1] |

Experimental Protocols

Detailed and standardized experimental protocols specifically for this compound are not extensively published. The following sections provide generalized methodologies based on common practices for natural product chemistry and the study of related compounds.

Isolation and Purification of this compound from Gastrodia elata

This compound can be isolated from its natural source, Gastrodia elata, using chromatographic techniques.

Protocol:

-

Extraction:

-

Dried and powdered rhizomes of Gastrodia elata are extracted with a suitable solvent, such as 95% ethanol, at an elevated temperature (e.g., 50°C) for an extended period (e.g., 7 days)[3].

-

The resulting extract is then concentrated using a rotary evaporator and lyophilized to obtain a crude powder[3].

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography over a silica gel or alumina oxide stationary phase[4].

-

A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For glycosides, solvent systems like chloroform-methanol or ethyl acetate-methanol-water are common.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Purification:

-

Fractions rich in this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18)[5].

-

A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape, is used for elution[5].

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

-

Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the this compound solutions to the wells. A control well should contain only DPPH and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

While direct evidence for the signaling pathways modulated by this compound is limited, research on its aglycone, vanillyl alcohol, and the related compounds vanillin and vanillic acid, suggests potential anti-inflammatory and neuroprotective effects. These effects are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Activity

Vanillin and vanillic acid have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway [5][6].

Proposed Mechanism:

-

Inflammatory stimuli (e.g., lipopolysaccharide, LPS) activate the IKK complex.

-

The IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.

-

This releases NF-κB (p50/p65 dimer) to translocate to the nucleus.

-

In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α, IL-6, and IL-1β.

-

Vanillin and vanillic acid are proposed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent pro-inflammatory gene expression[5][6].

Neuroprotective Effects

Vanillin and vanillic acid have demonstrated neuroprotective properties in various experimental models[1]. A key mechanism is the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in cellular stress responses and apoptosis[1].

Proposed Mechanism:

-

Neurotoxic stimuli (e.g., rotenone, MPP+) can lead to oxidative stress and activate MAPK pathways, including JNK, p38, and ERK.

-

Activation of JNK and p38 is often associated with pro-apoptotic signaling, leading to the activation of caspases and ultimately, cell death.

-

Vanillin has been shown to decrease the phosphorylation (activation) of JNK and p38 in response to neurotoxic insults[1].

-

By inhibiting these pro-apoptotic MAPK pathways, vanillin may protect neurons from damage and death.

Conclusion

This compound is a promising natural compound with a foundation for further scientific investigation. While comprehensive data specifically for this compound is still emerging, the information available for its structural relatives provides a strong rationale for exploring its potential in areas such as anti-inflammatory and neuroprotective therapies. This guide serves as a starting point for researchers, summarizing the current state of knowledge and providing methodological frameworks to facilitate future studies. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and to validate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Vanilloloside (CAS 74950-96-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, a phenolic glycoside with the CAS number 74950-96-2, is a naturally occurring compound found in various plant species, including Gastrodia elata and Dendrobium moniliforme.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

This compound is structurally characterized by a vanillyl alcohol moiety linked to a glucose unit. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 74950-96-2 | [3][4] |

| Molecular Formula | C₁₄H₂₀O₈ | [1][3] |

| Molecular Weight | 316.30 g/mol | [3][4] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol | [1] |

| Melting Point | 120 °C | [3] |

| Appearance | Solid | [3] |

| SMILES | COC1=C(C=CC(=C1)CO)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [3] |

Biological Activities

This compound has been reported to exhibit a range of biological activities, primarily antioxidant, anti-inflammatory, and antimicrobial properties.[1]

Antioxidant Activity

The phenolic hydroxyl group in the vanillyl moiety of this compound is believed to contribute to its antioxidant properties by donating a hydrogen atom to scavenge free radicals.

Anti-inflammatory Activity

Studies on structurally related compounds like vanillin and vanillic acid suggest that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Antimicrobial Activity

This compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

This assay is another common method to evaluate antioxidant capacity.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the this compound solution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

Determine the IC50 value from a dose-response curve.

Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

-

Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Impregnate sterile paper discs with a known concentration of this compound solution.

-

Place the impregnated discs onto the surface of the agar plate.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity.

Anti-inflammatory Activity Assays

This technique is used to detect the phosphorylation and activation of key proteins in inflammatory signaling pathways.

Protocol:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for a specific duration.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK.

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.

Signaling Pathways and Mechanisms of Action

Based on studies of structurally related compounds, the biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

This compound is hypothesized to inhibit the pro-inflammatory response by targeting the NF-κB and MAPK signaling cascades. An inflammatory stimulus, such as LPS, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules that ultimately result in the phosphorylation and activation of IκB kinase (IKK) and MAPKs (p38, ERK, JNK). IKK activation leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes. Activated MAPKs can also contribute to the activation of transcription factors like AP-1, further promoting inflammation. This compound may interfere with these pathways by inhibiting the phosphorylation of key signaling proteins.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Investigating Anti-inflammatory Effects

A typical workflow to investigate the anti-inflammatory properties of this compound is depicted below. This involves cell culture, treatment with the compound and an inflammatory stimulus, followed by analysis of inflammatory markers at the protein and gene expression levels.

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its antioxidant, anti-inflammatory, and antimicrobial properties warrant further investigation for potential therapeutic applications. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Future studies should focus on in vivo efficacy, bioavailability, and detailed mechanistic elucidation to pave the way for its development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Vanilloloside: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, a naturally occurring glycoside of vanillyl alcohol, is emerging as a compound of interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential therapeutic effects of this compound, with a primary focus on its antioxidant, anti-inflammatory, and neuroprotective properties. While direct research on this compound is nascent, this paper synthesizes available data and extrapolates the potential mechanisms of action based on studies of its aglycone, vanillyl alcohol, and structurally related compounds such as vanillin and vanillic acid. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

This compound (4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside) is a phenolic glycoside found in various plants, including Ilex rotunda and Gastrodia elata. Its structure consists of a vanillyl alcohol molecule bound to a glucose unit. In the gastrointestinal tract, this compound can be hydrolyzed to vanillyl alcohol, which is believed to be the primary bioactive form. This conversion is a critical aspect of its therapeutic potential, as vanillyl alcohol and its derivatives have demonstrated significant physiological activity. This whitepaper will delve into the therapeutic promise of this compound, focusing on its antioxidant, anti-inflammatory, and neuroprotective capabilities.

Antioxidant Effects

The antioxidant properties of this compound and its aglycone, vanillyl alcohol, are attributed to their phenolic structure, which enables them to scavenge free radicals and reduce oxidative stress.

Quantitative Antioxidant Activity

While direct quantitative antioxidant data for this compound is limited, a study on its enzymatic synthesis confirmed its antioxidant capacity. More specific data is available for its aglycone, vanillyl alcohol.

| Compound | Assay | IC50 Value / Activity | Source |

| Vanillyl Alcohol | DPPH Radical Scavenging | 0.04 mg/mL | [1] |

| This compound | Antioxidant Activity | Possesses good antioxidant activity | [2] |

| Vanillin | ABTS Radical Scavenging | Stronger than ascorbic acid and Trolox | [3] |

| Vanillin | ORAC Assay | Much stronger than ascorbic acid and Trolox | [3] |

Experimental Protocols

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound or vanillyl alcohol in methanol to create a series of concentrations (e.g., 0.03, 0.06, 0.12, 0.25, 0.5, and 1 mg/mL)[1].

-

Reaction: Mix the sample solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

Neuroprotective Effects

The neuroprotective potential of this compound is primarily linked to the bioactivity of its aglycone, vanillyl alcohol, which has been shown to protect neuronal cells from toxin-induced damage.

Quantitative Neuroprotective Activity

Studies on vanillyl alcohol have demonstrated its ability to improve the viability of dopaminergic cells exposed to the neurotoxin MPP+, an in vitro model for Parkinson's disease.

| Compound | Cell Line | Neurotoxin | Concentration of Compound | Cell Viability (%) | Source |

| Vanillyl Alcohol | MN9D dopaminergic cells | 25 µM MPP+ | 1 µM | 51.5 ± 1.4 | [1] |

| Vanillyl Alcohol | MN9D dopaminergic cells | 25 µM MPP+ | 10 µM | 57.5 ± 2.8 | [1] |

| Vanillyl Alcohol | MN9D dopaminergic cells | 25 µM MPP+ | 20 µM | 69.1 ± 3.1 | [1] |

Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability.

-

Cell Culture: Seed neuronal cells (e.g., MN9D or SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vanillyl alcohol for a specified period (e.g., 1 hour).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., MPP+) for 24-48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways in Neuroprotection

Vanillyl alcohol has been shown to exert its neuroprotective effects by modulating apoptotic pathways. It decreases the Bax/Bcl-2 ratio, which is a key indicator of apoptosis. A lower ratio signifies an anti-apoptotic effect.

Caption: Neuroprotective mechanism of Vanillyl Alcohol.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on the related compounds, vanillin and vanillic acid, provides strong inferential evidence for its potential in modulating inflammatory responses. These compounds are known to inhibit key inflammatory pathways.

Experimental Protocols

This assay determines the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

-

Calculation: A standard curve of sodium nitrite is used to quantify the NO concentration.

Signaling Pathways in Inflammation

Vanillic acid has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. It is plausible that this compound, through its metabolite vanillyl alcohol and subsequent oxidation to vanillic acid, could modulate these same pathways.

Caption: Inferred anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its antioxidant, neuroprotective, and likely anti-inflammatory properties, primarily mediated through its aglycone vanillyl alcohol, warrant further investigation. The data synthesized in this whitepaper, while largely based on related compounds, provides a strong rationale for dedicated research into this compound.

Future research should focus on:

-

Direct Quantification: Performing comprehensive in vitro and in vivo studies to determine the specific IC50 values and dose-response curves for this compound in various antioxidant, anti-inflammatory, and neuroprotective models.

-

Mechanism of Action: Elucidating the direct effects of this compound on key signaling pathways, including NF-κB, MAPK, and Nrf2.

-

Pharmacokinetics and Bioavailability: Conducting detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

-

Preclinical and Clinical Trials: Designing and executing well-controlled preclinical and eventually clinical trials to evaluate the safety and efficacy of this compound for specific therapeutic indications.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its application in treating a range of conditions associated with oxidative stress, inflammation, and neurodegeneration.

References

- 1. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanilloloside: A Review of its Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, chemically known as 4-(hydroxymethyl)-2-methoxyphenyl β-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1][2] It is found in various plants, including Hypericum erectum and Itoa orientalis.[1] Structurally, it consists of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) linked to a glucose molecule via a β-glycosidic bond. While direct research on this compound is limited, its chemical structure suggests potential biological activities, primarily through its hydrolysis to vanillyl alcohol. This technical guide provides a comprehensive review of the available literature on this compound and its aglycone, vanillyl alcohol, as well as the closely related compounds vanillin and vanillic acid, to extrapolate the potential pharmacological profile of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H20O8 | PubChem |

| Molecular Weight | 316.31 g/mol | PubChem |

| Melting Point | 119-121 °C | ChemicalBook[3] |

| Predicted LogP | -1.9 | PubChem |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol | PubChem |

Potential Pharmacological Activities

Based on the biological activities of its aglycone (vanillyl alcohol) and related compounds (vanillin and vanillic acid), this compound is hypothesized to possess antioxidant, anti-inflammatory, and neuroprotective properties. The prevailing hypothesis is that this compound may act as a prodrug, undergoing enzymatic hydrolysis in the gastrointestinal tract to release vanillyl alcohol, which then exerts its systemic effects. A study on a synthesized α-anomer of this compound demonstrated its hydrolysis by rat intestinal mucosa, supporting this hypothesis.[4][5]

Antioxidant Activity

The phenolic hydroxyl group in the aglycone of this compound is a key structural feature for antioxidant activity. Studies on vanillyl alcohol, vanillin, and vanillic acid have consistently demonstrated their ability to scavenge free radicals and reduce oxidative stress.

Quantitative Data on Antioxidant Activity of Related Compounds

| Compound | Assay | IC50 Value | Source |

| Vanillyl Alcohol | DPPH Radical Scavenging | 0.04 mg/mL | [6] |

| Vanillyl Alcohol | Alkyl Radical Scavenging (ESR) | 0.006 mg/mL | [6] |

| Vanillic Acid | DPPH Radical Scavenging | > 100 µg/mL | [3] |

| Vanillic Acid | ABTS Radical Scavenging | 15.2 µg/mL | [3] |

| Vanillin | DPPH Radical Scavenging | 318.33 ± 14.5 µg/mL | [7] |

| Vanillin | ABTS Radical Scavenging | 746.42 ± 27.9 µg/mL | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay for Vanillyl Alcohol

This protocol is based on the methodology described for assessing the antioxidant activity of vanillyl alcohol[6].

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of vanillyl alcohol in methanol.

-

Reaction Mixture: Add 1 mL of the vanillyl alcohol solution to 3 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample solution.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

Vanillyl alcohol, vanillin, and vanillic acid have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. These effects include the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory enzyme expression.

Quantitative Data on Anti-inflammatory Effects of Related Compounds

| Compound | Model | Effect | Dosage | Source |

| Vanillin | LPS-stimulated BV-2 microglia | ↓ NO, IL-1β, TNF-α, IL-6 production | 25, 50, 100 µM | [8] |

| Vanillic Acid | LPS-stimulated mouse peritoneal macrophages | ↓ TNF-α, IL-6, COX-2, NO production | 10, 50, 100 µM | [9] |

| Vanillin | Carrageenan-induced rat paw edema | ↓ Paw edema | 25, 50, 100 mg/kg, i.p. | [10] |

| Vanillyl Alcohol | Acetic acid-induced vascular permeability in mice | Inhibition of permeability | Not specified | [11] |

Experimental Protocol: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol is a generalized procedure based on studies investigating the anti-inflammatory effects of vanillic acid[9].

-

Cell Culture: Mouse peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., vanillic acid) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (COX-2): Total RNA is extracted from the cells, and the mRNA expression of COX-2 is determined by quantitative real-time PCR (qRT-PCR).

-

Protein Expression (NF-κB): Nuclear extracts are prepared, and the activation of NF-κB is assessed by Western blotting for the p65 subunit.

-

Neuroprotective Activity

The neuroprotective potential of vanillyl alcohol and vanillin has been investigated in various in vitro and in vivo models of neurodegenerative diseases. These compounds have been shown to protect neurons from oxidative stress-induced apoptosis and neuroinflammation.

Quantitative Data on Neuroprotective Effects of Related Compounds

| Compound | Model | Effect | Concentration/Dosage | Source |

| Vanillyl Alcohol | MPP+-induced cytotoxicity in MN9D cells | ↑ Cell viability to 69.1 ± 3.1% | 20 µM | [6] |

| Vanillin | STZ and AlCl3+d-galactose induced AD in mice | Ameliorated cognitive and memory impairment | Not specified | [12] |

Experimental Protocol: Neuroprotection Assay in a Toxin-Induced Cell Model

This protocol is based on the methodology used to evaluate the neuroprotective effects of vanillyl alcohol in MPP+-induced neurotoxicity in MN9D dopaminergic cells[6].

-

Cell Culture: MN9D dopaminergic cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with different concentrations of vanillyl alcohol for a specified duration (e.g., 1 hour).

-

Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the culture medium to induce cell death.

-

Incubation: Cells are incubated with the toxin for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control (untreated) cells.

-

Mechanistic Studies:

-

Apoptosis: Apoptotic cell death can be assessed by techniques such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

-

Signaling Pathways

The anti-inflammatory and neuroprotective effects of vanillyl alcohol, vanillin, and vanillic acid are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Vanillin and vanillic acid have been shown to inhibit the activation of the NF-κB pathway.[8][9][13]

Caption: Inhibition of the NF-κB signaling pathway by this compound metabolites.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, ERK, and JNK, are involved in a variety of cellular processes, including inflammation and apoptosis. Vanillin has been demonstrated to inhibit the phosphorylation of MAPKs, thereby suppressing downstream inflammatory responses.[8][13]

Caption: Modulation of the MAPK signaling pathway by this compound metabolites.

Experimental Workflows

General Workflow for Investigating the Bioactivity of this compound

The following diagram illustrates a logical workflow for future research aimed at elucidating the specific pharmacological properties of this compound.

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

The available scientific literature provides a strong theoretical basis for the potential pharmacological activities of this compound, primarily as a prodrug for the bioactive compound vanillyl alcohol. The well-documented antioxidant, anti-inflammatory, and neuroprotective effects of vanillyl alcohol and its related metabolites, vanillin and vanillic acid, suggest that this compound could be a valuable natural product for further investigation in the context of diseases associated with oxidative stress and inflammation.